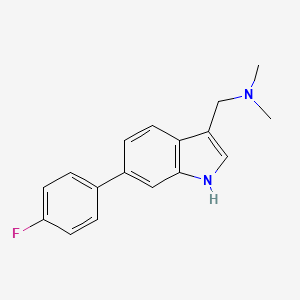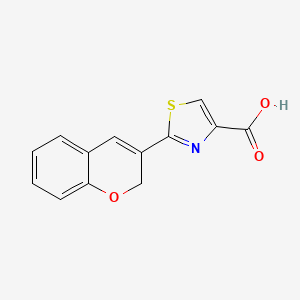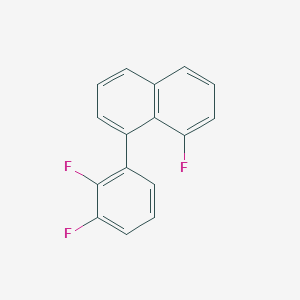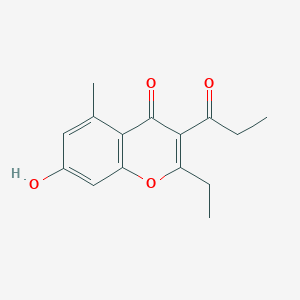![molecular formula C15H20N2O2 B11855046 5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline CAS No. 113701-60-3](/img/structure/B11855046.png)
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブトキシ-1-メチル-6,7,8,9-テトラヒドロイソキサゾロ[5,4-c]イソキノリンは、イソキサゾールとイソキノリンの要素を組み合わせた独特の構造を持つ合成化合物です。
準備方法
合成経路と反応条件
5-ブトキシ-1-メチル-6,7,8,9-テトラヒドロイソキサゾロ[5,4-c]イソキノリンの合成は、通常、以下のステップを含みます。
イソキサゾール環の形成: これは、ニトリルオキシドの存在下、適切な前駆体(α,β-不飽和カルボニル化合物など)を含む環化反応によって達成できます。
ブトキシ基の導入: ブトキシ基は、ブチルブロミドと適切な塩基を用いたアルキル化反応によって導入できます。
イソキノリン環の形成: このステップでは、酸性または塩基性条件下で、適切な前駆体(β-フェニルエチルアミン誘導体など)の環化が行われます。
メチル化: 最後のステップでは、メチルヨージドなどのメチル化剤を用いて、イソキノリン環の窒素原子をメチル化します。
工業生産方法
5-ブトキシ-1-メチル-6,7,8,9-テトラヒドロイソキサゾロ[5,4-c]イソキノリンの工業生産には、大規模生産のために上記の合成経路を最適化する必要がある場合があります。これには、連続フローリアクターの使用、収率と純度を高めるための反応条件の最適化、再結晶またはクロマトグラフィーなどの精製技術の実施が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にイソキノリン環の窒素原子で酸化反応を起こし、N-オキシドを生成します。
還元: 還元反応はイソキサゾール環で起こり、環が開いてアミン誘導体が生成される可能性があります。
置換: この化合物は、特にブトキシ基で求核置換反応を起こし、様々な誘導体を生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 適切な塩基の存在下で、アミンまたはチオールなどの求核剤を使用できます。
主要な生成物
酸化: イソキノリン環のN-オキシド。
還元: イソキサゾール環由来のアミン誘導体。
置換: 使用した求核剤に応じて、様々な置換誘導体。
科学研究での応用
5-ブトキシ-1-メチル-6,7,8,9-テトラヒドロイソキサゾロ[5,4-c]イソキノリンは、科学研究においていくつかの応用があります。
医薬品化学: 酵素や受容体など、様々な生体標的に結合する能力により、治療薬としての可能性が研究されています。
神経薬理学: この化合物は、特に神経保護剤としての可能性を含む、中枢神経系への影響について研究されています。
ケミカルバイオロジー: イソキサゾールとイソキノリン誘導体の構造活性相関を研究するためのツール化合物として使用されます。
工業的応用: この化合物の独特の構造は、特定の特性を持つ新素材の開発のための候補となります。
科学的研究の応用
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Neuropharmacology: The compound is investigated for its effects on the central nervous system, particularly its potential as a neuroprotective agent.
Chemical Biology: It is used as a tool compound to study the structure-activity relationships of isoxazole and isoquinoline derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
5-ブトキシ-1-メチル-6,7,8,9-テトラヒドロイソキサゾロ[5,4-c]イソキノリンの作用機序には、特定の分子標的との相互作用が含まれます。
酵素阻害: この化合物は、特定の酵素の活性部位に結合し、基質の結合とそれに続く触媒活性を阻害することで、特定の酵素を阻害することができます。
受容体モジュレーション: アゴニストまたはアンタゴニストとして作用することで、特定の受容体の活性を調節し、細胞シグナル伝達経路の変化につながります。
神経保護: この化合物は、神経細胞における酸化ストレスと炎症を軽減することで、神経保護効果を発揮する可能性があります。
類似化合物の比較
類似化合物
1,2,3,4-テトラヒドロイソキノリン: イソキサゾール環を持たない、より単純な類似体で、類似の生物活性を持っています。
5-ブトキシ-1-メチル-1,2,3,4-テトラヒドロイソキノリン: イソキサゾール環を持たない、類似の構造ですが、異なる化学的性質と生物活性を示します。
6,7,8,9-テトラヒドロイソキサゾロ[5,4-c]イソキノリン: ブトキシ基とメチル基がなく、反応性と用途が異なります。
独自性
5-ブトキシ-1-メチル-6,7,8,9-テトラヒドロイソキサゾロ[5,4-c]イソキノリンは、イソキサゾール環とイソキノリン環の両方が存在し、ブトキシ基とメチル基も存在するために、ユニークです。これらの構造的特徴の組み合わせは、独特の化学的性質と生物活性を付与し、研究や潜在的な治療用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the isoxazole ring.
5-Butoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the isoxazole ring, leading to different chemical properties and biological activities.
6,7,8,9-Tetrahydroisoxazolo[5,4-c]isoquinoline: Lacks the butoxy and methyl groups, resulting in different reactivity and applications.
Uniqueness
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is unique due to the presence of both the isoxazole and isoquinoline rings, as well as the butoxy and methyl groups. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
113701-60-3 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
5-butoxy-1-methyl-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-9-18-14-12-8-6-5-7-11(12)13-10(2)17-19-15(13)16-14/h3-9H2,1-2H3 |
InChIキー |
CUFKZZBGUCNQSB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)



![1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11854992.png)
![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)



![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)
